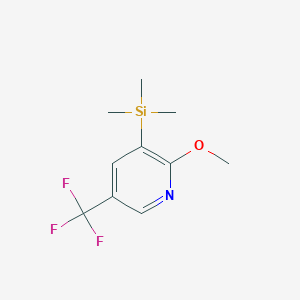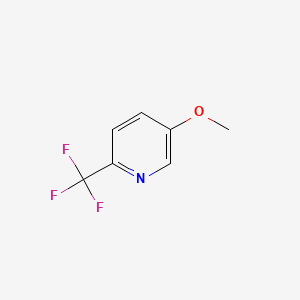
Boc-6-chloro-DL-tryptophane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-6-chloro-DL-tryptophan is a synthetic derivative of tryptophan, an essential amino acid This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a chlorine atom at the 6-position of the indole ring
Applications De Recherche Scientifique
Boc-6-chloro-DL-tryptophan has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
Target of Action
It’s known that tryptophan, a component of this compound, is an essential amino acid that plays a crucial role in the production of serotonin .
Mode of Action
The boc group (tert-butyloxycarbonyl) is a common protecting group used in organic synthesis, particularly for the protection of amines . It’s known that the Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
Tryptophan is involved in several important biochemical pathways, including the synthesis of serotonin .
Analyse Biochimique
Biochemical Properties
Boc-6-chloro-DL-tryptophan plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteases, which are enzymes that break down proteins. The Boc group protects the amino acid from premature degradation, allowing researchers to study the enzyme’s activity more accurately. Additionally, Boc-6-chloro-DL-tryptophan can be used as a substrate in enzyme assays to measure the activity of specific proteases .
Cellular Effects
Boc-6-chloro-DL-tryptophan influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases, which are enzymes that play a crucial role in cell signaling. By inhibiting or activating these kinases, Boc-6-chloro-DL-tryptophan can alter the expression of specific genes and impact cellular metabolism .
Molecular Mechanism
At the molecular level, Boc-6-chloro-DL-tryptophan exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of protease activity. The Boc group protects the amino acid from degradation, allowing it to bind to the active site of the protease and inhibit its activity. Additionally, the chlorine atom in Boc-6-chloro-DL-tryptophan can form hydrogen bonds with specific amino acid residues in the enzyme, further stabilizing the interaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-6-chloro-DL-tryptophan can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or acidic environments. Long-term studies have shown that Boc-6-chloro-DL-tryptophan can have lasting effects on cellular function, particularly in in vitro studies. For example, prolonged exposure to the compound can lead to changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of Boc-6-chloro-DL-tryptophan vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, Boc-6-chloro-DL-tryptophan can have toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical effect .
Metabolic Pathways
Boc-6-chloro-DL-tryptophan is involved in several metabolic pathways. It interacts with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are involved in the metabolism of tryptophan. The compound can affect metabolic flux and alter the levels of specific metabolites. For example, Boc-6-chloro-DL-tryptophan can inhibit the production of serotonin, a neurotransmitter derived from tryptophan .
Transport and Distribution
Within cells and tissues, Boc-6-chloro-DL-tryptophan is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes. Additionally, the compound can accumulate in certain cellular compartments, such as the endoplasmic reticulum and lysosomes, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of Boc-6-chloro-DL-tryptophan is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, Boc-6-chloro-DL-tryptophan can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-6-chloro-DL-tryptophan typically involves the protection of the amino group of tryptophan with a Boc group, followed by chlorination at the 6-position of the indole ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of Boc-6-chloro-DL-tryptophan follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-6-chloro-DL-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products Formed
Oxidation: Formation of indole-6-carboxylic acid.
Reduction: Formation of Boc-DL-tryptophan.
Substitution: Formation of Boc-6-azido-DL-tryptophan.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-DL-tryptophan: Lacks the chlorine atom at the 6-position.
6-chloro-DL-tryptophan: Lacks the Boc protecting group.
Boc-5-chloro-DL-tryptophan: Chlorine atom at the 5-position instead of the 6-position.
Uniqueness
Boc-6-chloro-DL-tryptophan is unique due to the combined presence of the Boc protecting group and the chlorine atom at the 6-position. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
3-(6-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUZGOVYNVWFFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Benzyl-5-methoxy-1H-benzo[D]imidazole](/img/structure/B1322068.png)

![3H-Spiro[2-benzofuran-1,3'-pyrrolidine]](/img/structure/B1322070.png)




